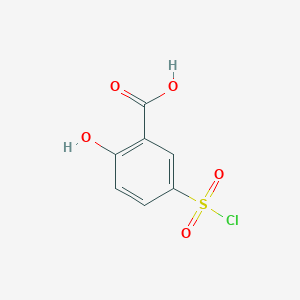

5-Chlorosulfonyl-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHSFSHNKFRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380430 | |

| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17243-13-9 | |

| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorosulfonyl-2-hydroxybenzoic Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorosulfonyl-2-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and chemical research, from the readily available starting material, salicylic acid. This document details the chemical properties, reaction parameters, a step-by-step experimental protocol, and purification methods.

Introduction

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is a key building block in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid group on a phenolic backbone, makes it a versatile reagent for the development of novel therapeutic agents and other functional materials. The direct chlorosulfonation of salicylic acid provides a straightforward route to this important intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material and the final product is presented below for easy reference.

| Property | Salicylic Acid | This compound |

| Molecular Formula | C₇H₆O₃ | C₇H₅ClO₅S |

| Molecular Weight | 138.12 g/mol | 236.63 g/mol |

| CAS Number | 69-72-7 | 17243-13-9 |

| Appearance | White crystalline solid | Solid |

| Melting Point | 158-161 °C | 178-182 °C |

Synthesis of this compound

The synthesis involves the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid. The hydroxyl and carboxyl groups on the benzene ring are ortho-, para-directing activators. However, due to steric hindrance from the carboxyl group at the ortho position, the sulfonation occurs predominantly at the para position relative to the hydroxyl group, yielding the 5-substituted product.

Reaction Parameters

The following table summarizes the key parameters for the chlorosulfonation of salicylic acid.

| Parameter | Value | Reference |

| Reactants | Salicylic Acid, Chlorosulfonic Acid | |

| Reaction Temperature | 70-80 °C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Reported Yield | 65% | [1] |

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds and specific literature data for the reaction of salicylic acid.[1]

Materials:

-

Salicylic Acid

-

Chlorosulfonic Acid (freshly distilled is recommended)

-

Ice

-

Deionized Water

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a molar excess of chlorosulfonic acid (e.g., 4-5 equivalents for each equivalent of salicylic acid). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Salicylic Acid: Slowly and portion-wise, add salicylic acid to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the complete addition of salicylic acid, remove the ice bath and gradually heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature for 1.5 hours with constant stirring. The reaction mixture will likely become a viscous slurry.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system can be a mixture of dichloromethane and hexane or aqueous ethanol. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a suitable drying agent to a constant weight.

Mandatory Visualizations

Reaction Pathway

References

Spectroscopic Analysis of 5-Chlorosulfonyl-2-hydroxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide an in-depth overview of the spectroscopic data for the compound 5-Chlorosulfonyl-2-hydroxybenzoic acid. However, despite a comprehensive search of publicly available scientific databases and chemical literature, specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound could not be obtained.

A key publication by Obafemi, Craig A., and Onigbinde, Adebayo O. in Phosphorus, Sulfur and Silicon and the Related Elements (1991, Volume 57, Issue 1-2, pages 75-81), which describes the synthesis of this compound, is likely to contain the requisite spectroscopic characterization data. Access to the full text of this article is necessary to proceed with a detailed analysis.

Predicted Spectroscopic Data and General Characteristics

While experimental data is unavailable, predictions based on the structure of this compound can be made. The molecule possesses a trisubstituted benzene ring with a carboxylic acid group, a hydroxyl group, and a chlorosulfonyl group.

Predicted ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to their positions relative to the electron-withdrawing sulfonyl chloride and carboxylic acid groups, and the electron-donating hydroxyl group. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets at downfield chemical shifts, and their positions could be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features:

The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents.

Predicted IR Spectral Features:

The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the O-H stretch of the phenol, the C=O stretch of the carboxylic acid, the S=O stretches (asymmetric and symmetric) of the sulfonyl chloride group, and C-Cl stretch, in addition to aromatic C-H and C=C stretching vibrations.

Experimental Protocols (Generalized)

In the absence of specific experimental details for this compound, generalized protocols for acquiring NMR and IR spectra of similar aromatic compounds are provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical to avoid signal overlap and to ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (Example using a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Spectral Width: Appropriate range to cover all expected signals (e.g., -2 to 16 ppm).

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Spectral Width: Appropriate range to cover all expected signals (e.g., 0 to 200 ppm).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to assign the signals to the respective protons and carbons.

-

General Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Analysis:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption frequencies (in cm⁻¹) of the functional groups present in the molecule.

-

Logical Workflow for Spectroscopic Analysis

To proceed with a comprehensive analysis of this compound, the following logical workflow would be implemented upon obtaining the necessary experimental data.

Caption: Logical workflow for the acquisition, analysis, and reporting of spectroscopic data.

Signaling Pathways and Experimental Workflows

A search for signaling pathways or specific experimental workflows in which this compound is a key component did not yield any results. This compound is primarily documented as a chemical intermediate. Should information on its biological activity or use in specific assays become available, diagrams illustrating these processes would be generated.

Solubility and stability of 5-Chlorosulfonyl-2-hydroxybenzoic acid in various solvents.

An In-depth Technical Guide to the Solubility and Stability of 5-Chlorosulfonyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its utility in these processes is significantly influenced by its solubility in different solvent systems and its stability under various storage and reaction conditions. This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the theoretical framework, experimental protocols, and potential degradation pathways to guide researchers in their work.

Introduction to this compound

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is an organic compound with the molecular formula C₇H₅ClO₅S. Its chemical structure consists of a salicylic acid backbone with a chlorosulfonyl group attached at the 5-position. This reactive chlorosulfonyl group makes it a valuable reagent for introducing the sulfonyl moiety into other molecules, a common strategy in medicinal chemistry to improve pharmacological properties.[1] Given its role as a synthetic precursor, understanding its solubility and stability is critical for process optimization, formulation development, and ensuring the quality and purity of final products.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that affects its bioavailability, processability, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The solubility of this compound is expected to be influenced by its three functional groups: the polar carboxylic acid and hydroxyl groups, and the reactive chlorosulfonyl group.

General Solubility Characteristics

Based on its structure, the following general solubility characteristics can be anticipated:

-

Aqueous Solubility: The presence of the carboxylic acid and hydroxyl groups suggests some solubility in water, which is likely pH-dependent. At higher pH values, the deprotonation of the carboxylic acid and potentially the hydroxyl group to form more polar carboxylate and phenoxide ions would increase aqueous solubility.

-

Organic Solvent Solubility: Solubility in organic solvents will vary depending on the solvent's polarity. It is expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding. Solubility in non-polar solvents (e.g., hexane, toluene) is likely to be limited.

Experimental Protocol for Solubility Determination

A general method for determining the solubility class of an organic compound involves systematic testing in a series of solvents.[2][3]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Water (deionized)

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Other relevant organic solvents (e.g., ethanol, methanol, acetone, DMSO)

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the first solvent (e.g., water) in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

Based on the result, proceed to the next solvent as outlined in the solubility flowchart.

This qualitative assessment can be followed by quantitative analysis, such as the shake-flask method followed by UV-Vis spectrophotometry or HPLC, to determine the exact solubility in mg/mL or mol/L.

Quantitative Solubility Data

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 3) | Polar Protic | 25 | Data to be determined | Data to be determined |

| Water (pH 7) | Polar Protic | 25 | Data to be determined | Data to be determined |

| Water (pH 9) | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Non-polar | 25 | Data to be determined | Data to be determined |

| Toluene | Non-polar | 25 | Data to be determined | Data to be determined |

Visualization of Solubility Testing Workflow

Stability Profile

The stability of a chemical compound refers to its ability to resist chemical change over time. For a reactive intermediate like this compound, understanding its stability is crucial for determining appropriate storage conditions, shelf-life, and handling procedures. Stability testing guidelines for APIs, such as those from the International Council for Harmonisation (ICH), provide a framework for these evaluations.[4][5][6]

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Humidity: The chlorosulfonyl group is susceptible to hydrolysis in the presence of water.

-

Light: Photodegradation can occur, especially for aromatic compounds.

-

pH: The stability in aqueous solutions is likely to be pH-dependent due to the potential for hydrolysis and other reactions.

-

Oxidation: The phenolic hydroxyl group may be susceptible to oxidation.

Experimental Protocol for Stability Testing

A comprehensive stability study involves subjecting the compound to a variety of environmental conditions over a specified period.[4][7]

Materials:

-

This compound

-

Climate-controlled stability chambers

-

Appropriate packaging (e.g., sealed glass vials)

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC, LC-MS)

Procedure:

-

Package the compound in a container closure system that simulates the proposed storage and distribution packaging.[5]

-

Place the samples in stability chambers under various conditions (e.g., long-term, intermediate, and accelerated).

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).[5]

-

Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method.

Stability Study Design

The following table outlines a typical stability study design based on ICH guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[7] |

| Photostability | ICH Q1B conditions | As per guideline | - |

Potential Degradation Pathways

The primary route of degradation for this compound is likely the hydrolysis of the highly reactive chlorosulfonyl group to a sulfonic acid group, especially in the presence of moisture. Other potential degradation pathways could involve decarboxylation at elevated temperatures or oxidation of the phenol group. The degradation of related compounds like 5-aminosalicylic acid is known to proceed via oxidation.[8]

Summary and Recommendations

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is sparse in publicly available literature, the principles and methodologies outlined here offer a robust starting point for researchers.

Recommendations for future work:

-

Quantitative Solubility Studies: A systematic study to determine the quantitative solubility of this compound in a wide range of pharmaceutically relevant solvents at different temperatures is highly recommended.

-

Comprehensive Stability Testing: A full stability study according to ICH guidelines should be conducted to establish the re-test period and optimal storage conditions.

-

Degradation Product Identification: In-depth analysis of samples from stability studies using techniques like LC-MS/MS is necessary to identify and characterize any degradation products, which is crucial for safety and regulatory purposes.

By undertaking these studies, a comprehensive physicochemical profile of this compound can be established, facilitating its effective use in research and development.

References

- 1. Buy 5-Chlorosulfonyl-2-methoxybenzoic acid (EVT-372773) | 51904-91-7 [evitachem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. qlaboratories.com [qlaboratories.com]

- 6. database.ich.org [database.ich.org]

- 7. gmpsop.com [gmpsop.com]

- 8. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 5-Chlorosulfonyl-2-hydroxybenzoic Acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 5-chlorosulfonyl-2-hydroxybenzoic acid with primary amines, a crucial reaction in the synthesis of novel sulfonamide derivatives with significant potential in drug discovery and development.

Core Reaction and Mechanism

This compound, also known as 5-chlorosulfonylsalicylic acid, is a versatile bifunctional molecule. It possesses a highly reactive sulfonyl chloride group (-SO₂Cl) and a carboxylic acid group (-COOH) attached to a salicylic acid scaffold. The primary reaction of interest is the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride group. This reaction proceeds via a nucleophilic acyl substitution-like mechanism, resulting in the formation of a stable sulfonamide bond (S-N) and the elimination of hydrogen chloride (HCl).

The overall reaction can be represented as follows:

Due to the production of HCl, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.

Quantitative Data on Sulfonamide Synthesis

The reaction of this compound with various primary amines generally proceeds with good to excellent yields. The following table summarizes representative yields obtained from the reaction with a range of primary amines under specific conditions.

| Primary Amine (R-NH₂) | Reaction Conditions | Yield (%) | Reference |

| 4-Aminobenzenesulfonamide | Pyridine, room temperature, 24h | 85 | [1][2] |

| Sulfathiazole | Pyridine, room temperature, 24h | 82 | [1][2] |

| Sulfadimidine | Pyridine, room temperature, 24h | 88 | [1][2] |

| Aniline | Pyridine, room temperature, 24h | 92 | [1][2] |

| 4-Methylaniline | Pyridine, room temperature, 24h | 90 | [1][2] |

| 4-Methoxyaniline | Pyridine, room temperature, 24h | 91 | [1][2] |

| 4-Chloroaniline | Pyridine, room temperature, 24h | 89 | [1][2] |

| 4-Nitroaniline | Pyridine, room temperature, 24h | 78 | [1][2] |

| 2-Aminopyridine | Pyridine, room temperature, 24h | 84 | [1][2] |

| 2-Amino-4,6-dimethylpyrimidine | Pyridine, room temperature, 24h | 87 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with primary amines.

General Synthesis of N-Substituted 5-(Aminosulfonyl)-2-hydroxybenzoic Acid Derivatives

This protocol is adapted from the work of Krátký et al. (2012).[1][2]

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted aniline, aminobenzenesulfonamide)

-

Anhydrous pyridine

-

Hydrochloric acid (10% aqueous solution)

-

Ethanol

-

Deionized water

Procedure:

-

To a solution of the respective primary amine (10 mmol) in anhydrous pyridine (20 mL), this compound (10 mmol) is added portion-wise with stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into a stirred solution of 10% hydrochloric acid (100 mL).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, typically an ethanol-water mixture.

Characterization

The synthesized sulfonamide derivatives are typically characterized by various spectroscopic methods:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretching of the sulfonamide group and the O-H and C=O stretching of the carboxylic acid and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acid derivatives.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for the synthesis and purification of N-substituted 5-(aminosulfonyl)-2-hydroxybenzoic acid derivatives.

Caption: Synthetic and purification workflow diagram.

Applications in Drug Development

The salicylic acid and sulfonamide moieties are both well-established pharmacophores in medicinal chemistry. Salicylic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Sulfonamides are a cornerstone of antibacterial therapy and have also found applications as carbonic anhydrase inhibitors, diuretics, and anticancer agents.[1][2]

The combination of these two scaffolds in a single molecule through the reaction of this compound with primary amines has led to the development of novel compounds with a wide range of biological activities. For instance, derivatives synthesized from this reaction have been investigated for their antimicrobial and antimycobacterial activities.[1][2] The ability to readily introduce diverse primary amines allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new lead compounds in drug development programs.

References

An In-Depth Technical Guide to the Key Functional Groups of 5-Chlorosulfonyl-2-hydroxybenzoic Acid and Their Roles

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chlorosulfonyl-2-hydroxybenzoic acid is a multifunctional organic compound of significant interest in medicinal chemistry and synthetic applications. Its utility as a versatile building block stems from the distinct reactivity and properties conferred by its three key functional groups: a sulfonyl chloride, a carboxylic acid, and a hydroxyl group. This technical guide provides a detailed examination of these functional groups, elucidating their individual and synergistic roles in chemical synthesis, drug design, and biological interactions. The document includes a summary of physicochemical properties, a detailed experimental protocol for a common derivatization reaction, and graphical representations of the molecule's structure and synthetic utility.

Molecular Structure and Core Functional Groups

This compound (CAS 17243-13-9) is an aromatic compound built upon a salicylic acid scaffold, further substituted with a chlorosulfonyl group.[1][2] The unique arrangement of these three functional groups on the benzene ring dictates the molecule's chemical behavior and its applications as a synthetic intermediate.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The sulfonyl chloride group is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3][4] This high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.

-

Role in Synthesis: Its primary role is to serve as a reactive handle for forming stable covalent bonds. It readily reacts with primary or secondary amines to form sulfonamides and with alcohols or phenols to yield sulfonate esters.[5] This reactivity is fundamental to its use as a building block in combinatorial chemistry and drug discovery for creating libraries of diverse compounds.

-

Electronic Influence: As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, affecting the reactivity of other positions and the acidity of the other functional groups.[4][6]

The carboxylic acid group is a cornerstone functional group in drug design, known for its ability to engage in crucial intermolecular interactions.

-

Pharmacophore Element: This group acts as both a hydrogen bond donor and acceptor, enabling strong electrostatic and hydrogen bonding interactions with biological targets like enzymes and receptors.[7][8] Over 450 marketed drugs contain a carboxylic acid moiety, highlighting its importance.[9][10]

-

Physicochemical Properties: The acidity of the carboxyl group allows for the formation of salts (carboxylates) at physiological pH, which can significantly enhance aqueous solubility and improve a drug candidate's pharmacokinetic profile.[7][11] However, its ionized state can also limit passive diffusion across biological membranes.[9]

The phenolic hydroxyl group, positioned ortho to the carboxylic acid, contributes to the molecule's structural and functional characteristics.

-

Hydrogen Bonding: Like the carboxylic acid, the hydroxyl group is a key participant in hydrogen bonding, acting as both a donor and an acceptor.[12] Its ortho position allows for the possibility of intramolecular hydrogen bonding with the carboxyl group, which can influence the molecule's conformation and the acidity of the carboxylic proton.

-

Biological Activity: Phenolic hydroxyl groups are often associated with antioxidant properties.[13] In derivatives, this group can be crucial for binding to target proteins and can be a site for metabolic modification (e.g., glucuronidation). The position of hydroxyl groups on a benzoic acid ring has been shown to influence antimicrobial activity.[14]

Roles in Drug Development and Chemical Synthesis

The combination of a highly reactive synthetic handle (-SO₂Cl) with two common pharmacophoric features (-COOH and -OH) makes this compound a valuable starting material in drug discovery programs.

The primary synthetic strategy involves leveraging the sulfonyl chloride group to introduce diversity, while the salicylic acid core acts as a scaffold that can be oriented within a biological target's binding site.

Figure 2: Logical relationship between functional groups and their roles in drug development.

Physicochemical and Functional Properties Summary

The following table summarizes the key characteristics and roles of the functional groups present in this compound.

| Functional Group | Key Chemical Property | Primary Role in Synthesis | Role in Biological Activity & Drug Design |

| Sulfonyl Chloride (-SO₂Cl) | Highly electrophilic sulfur atom; susceptible to nucleophilic attack.[3] | Primary reactive handle for forming sulfonamides and sulfonate esters.[5] | Serves as a linker to connect the core scaffold to other molecular fragments; the resulting sulfonamide is a common pharmacophore.[4] |

| Carboxylic Acid (-COOH) | Weakly acidic; acts as a proton donor.[11] | Can be converted to esters or amides; can direct metallation reactions. | Key pharmacophoric feature for hydrogen bonding and electrostatic interactions; improves water solubility via salt formation.[7][10] |

| Hydroxyl (-OH) | Weakly acidic; acts as a hydrogen bond donor and acceptor. | Can be converted to ethers or esters to modulate properties; directs electrophilic aromatic substitution. | Important for target binding via hydrogen bonds; can influence metabolic stability and antioxidant activity.[12][13] |

Experimental Protocols

A common application of this compound is the synthesis of sulfonamide derivatives. The following protocol details a general method for the synthesis of a sulfonamide by reacting it with a primary amine.

Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, or other)

-

Pyridine or Triethylamine (as a base/HCl scavenger)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an appropriate volume of anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Amine: In a separate vessel, dissolve 1.1 equivalents of the chosen primary amine and 1.5 equivalents of pyridine in a small amount of DCM.

-

Reaction: Add the amine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by water, and finally with saturated NaHCO₃ solution.

-

Wash one final time with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Figure 3: General experimental workflow for the synthesis of a sulfonamide derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in modern chemical and pharmaceutical research. The strategic combination of a reactive sulfonyl chloride group with the pharmacologically relevant carboxylic acid and hydroxyl groups provides a powerful platform for the synthesis of novel compounds. A thorough understanding of the distinct roles and reactivity of each functional group is essential for medicinal chemists to effectively utilize this scaffold in the design and development of new therapeutic agents. Its utility in generating diverse chemical libraries ensures its continued importance in the pursuit of innovative drug candidates.

References

- 1. CAS 17243-13-9: this compound [cymitquimica.com]

- 2. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid group: Significance and symbolism [wisdomlib.org]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Uses of Carboxylic Acid - GeeksforGeeks [geeksforgeeks.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijcrt.org [ijcrt.org]

- 14. researchgate.net [researchgate.net]

Potential Biological Activities of 5-Chlorosulfonyl-2-hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-chlorosulfonyl-2-hydroxybenzoic acid, a scaffold combining the structural features of salicylic acid and a reactive sulfonyl chloride, represent a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of these compounds, with a focus on their antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates potential signaling pathways to facilitate further investigation and drug discovery efforts in this area.

Introduction

This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives, primarily amides and esters. The inherent biological activities of the parent salicylic acid moiety, combined with the chemical reactivity of the sulfonyl chloride group, allows for the generation of novel molecules with potentially enhanced or unique pharmacological profiles. The core structure presents opportunities for modulation of various biological targets, making its derivatives attractive candidates for addressing unmet medical needs. This guide consolidates the current understanding of the biological potential of these compounds.

Key Biological Activities and Quantitative Data

The primary reported biological activities of this compound derivatives are concentrated in the areas of antimicrobial, anti-inflammatory, and antiviral research. The following tables summarize the available quantitative data for specific derivatives.

Antimicrobial Activity

A study by Krátký et al. investigated a series of novel sulfonamides synthesized from 5-chloro-2-hydroxybenzoic acid and various sulfonamide precursors. These compounds were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of 5-Chloro-2-hydroxybenzoic Acid Sulfonamide Derivatives [1]

| Compound | Target Organism | MIC (μmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62 - 31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

Anti-inflammatory Activity

Research into the anti-inflammatory potential of 5-chlorosalicylamide derivatives has demonstrated their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. A study by Kim et al. explored the structure-activity relationship of various salicylic acid derivatives on TNF-α dependent NF-κB activity.[2][3][4]

Table 2: Inhibition of NF-κB Dependent Luciferase Activity by 5-Chlorosalicylamide Derivatives [2][4]

| Compound | IC50 (μM) |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | 15 |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | 17 |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | 91 |

Antiviral Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication. These compounds were also shown to suppress RSV-induced inflammatory responses.[5] While specific IC50 or EC50 values are not provided in the abstract, the study highlights the potential of this chemical class in antiviral drug discovery. The cytotoxicity of some of these compounds was evaluated, indicating a therapeutic window.[5]

Table 3: Cytotoxicity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues [5]

| Compound | Cytotoxicity (CC50, μM) |

| Compound 26 | 322.6 |

| Compound 28 | 89.9 |

| N-Boc protected derivative 23 | >10 (implied) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general experimental protocols for the key biological assays cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (vehicle, e.g., DMSO)

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the liquid growth medium directly in the 96-well plate.

-

Inoculum Preparation: The microbial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The standardized microbial inoculum is added to each well containing the test compound dilutions.

-

Controls:

-

Positive Control: Wells containing the inoculum and a standard antibiotic.

-

Negative Control: Wells containing the inoculum and the vehicle used to dissolve the test compound.

-

Growth Control: Wells containing only the inoculum and growth medium.

-

Sterility Control: Wells containing only the growth medium.

-

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

NF-κB Dependent Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibition of the NF-κB signaling pathway.

Materials:

-

HCT116 human colon cancer cells (or other suitable cell line)

-

NF-κB dependent luciferase reporter plasmid

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Test compounds

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: HCT116 cells are cultured to an appropriate confluency and then transfected with the NF-κB dependent luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with TNF-α to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase assay reagent.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is then calculated.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of various cellular signaling pathways. Based on the activities of the parent salicylic acid and sulfonamide moieties, the following pathways are of significant interest for further investigation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 5-chlorosalicylamide derivatives are attributed to their ability to inhibit the NF-κB pathway. This pathway is a central regulator of immune and inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. | Sigma-Aldrich [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Sulfonyl Chlorides: A Technical Guide for Modern Chemistry

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organosulfur compounds that have become indispensable reagents in a vast array of chemical transformations. Their significance is particularly pronounced in the realms of medicinal chemistry and drug development, where they serve as crucial building blocks for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores. This technical guide provides a comprehensive overview of the discovery, development, and application of sulfonyl chloride reagents, with a focus on their synthesis, reactivity, and role in shaping modern pharmaceutical research.

The journey of sulfonyl chlorides is intrinsically linked to the groundbreaking discovery of sulfonamide antibacterial drugs in the 1930s. The pioneering work of Gerhard Domagk, Fritz Mietzsch, and Joseph Klarer at I. G. Farbenindustrie, which led to the development of Prontosil, the first commercially available antibacterial sulfonamide, marked a turning point in medicine and simultaneously propelled the chemistry of their sulfonyl chloride precursors into the spotlight. While the inorganic sulfuryl chloride (SO₂Cl₂) was first prepared by the French chemist Henri Victor Regnault in 1838, the widespread exploration and application of their organic counterparts began in earnest with the dawn of the sulfa drug era.[1]

This guide will delve into the historical milestones, explore the diverse synthetic methodologies for preparing sulfonyl chlorides, provide detailed experimental protocols for key reactions, and present quantitative data to facilitate the selection of appropriate reagents and methods. Furthermore, it will illuminate the critical role of sulfonyl chloride-derived compounds in modulating key biological pathways, offering a deeper understanding of their therapeutic applications.

Key Synthetic Methodologies for the Preparation of Sulfonyl Chlorides

The synthesis of sulfonyl chlorides can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the nature of the starting material, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

Chlorosulfonation of Arenes

One of the most direct and historically significant methods for the preparation of aromatic sulfonyl chlorides is the electrophilic aromatic substitution of arenes with chlorosulfonic acid (ClSO₃H). This reaction typically proceeds with good regioselectivity, governed by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride (Tosyl Chloride)

-

In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases is charged with chlorosulfonic acid (4 molar equivalents).

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Toluene (1 molar equivalent) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 10 °C.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at 0-10 °C to ensure complete reaction.[2]

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The precipitated solid p-toluenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or a mixture of ether and petroleum ether.

Oxidative Chlorination of Thiols and Disulfides

The oxidation of thiols and disulfides in the presence of a chlorine source is a versatile method for the synthesis of both aliphatic and aromatic sulfonyl chlorides. Various oxidizing and chlorinating agents can be employed, with modern methods favoring milder and more selective reagents.

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol using N-Chlorosuccinimide (NCS)

-

To a solution of the thiol (1 molar equivalent) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (2 molar equivalents).[3]

-

The reaction mixture is stirred at room temperature for a period of 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel to afford the corresponding sulfonyl chloride.[3]

The Meerwein Reaction

The Meerwein reaction, a modification of the Sandmeyer reaction, provides a powerful method for the synthesis of arylsulfonyl chlorides from anilines. The process involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide. This method is particularly useful for preparing sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.

Experimental Protocol: General Procedure for the Meerwein Synthesis of an Arylsulfonyl Chloride

-

The aromatic amine (1 molar equivalent) is dissolved or suspended in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 molar equivalents) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.

-

A catalytic amount of copper(I) chloride or copper(II) chloride is added to the sulfur dioxide solution.

-

The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution with vigorous stirring.

-

The reaction is allowed to proceed at a low temperature for several hours, and the resulting sulfonyl chloride often precipitates from the reaction mixture.

-

The product is isolated by filtration, washed with cold water, and can be further purified by recrystallization.

The Reed Reaction

The Reed reaction, or sulfochlorination, is a free-radical process used for the synthesis of alkanesulfonyl chlorides from alkanes. The reaction is initiated by ultraviolet light and involves the reaction of an alkane with sulfur dioxide and chlorine.

While historically important for the industrial production of certain sulfonyl chlorides, its application in modern laboratory synthesis is less common due to the often-complex product mixtures and the requirement for specialized photochemical equipment.

Quantitative Data on Sulfonyl Chloride Synthesis

The efficiency of sulfonyl chloride synthesis is highly dependent on the chosen method and the nature of the substrate. The following tables provide a comparative overview of yields for various synthetic approaches.

Table 1: Yields for the Synthesis of Arylsulfonyl Chlorides via the Meerwein Reaction [4]

| Aryl Amine Precursor | Product | Yield (%) |

| 3-Amino-2-chloropyridine | 2-Chloropyridine-3-sulfonyl chloride | >70 |

| 4-Bromoaniline | 4-Bromobenzenesulfonyl chloride | 85 |

| 4-Nitroaniline | 4-Nitrobenzenesulfonyl chloride | 90 |

| Aniline | Benzenesulfonyl chloride | 75 |

Table 2: Yields for the Oxidative Chlorination of Thiols to Sulfonyl Chlorides [5][6]

| Thiol/Disulfide | Reagents | Yield (%) |

| Thiophenol | H₂O₂/SOCl₂ | 95 |

| 4-Methylthiophenol | H₂O₂/SOCl₂ | 97 |

| Benzyl mercaptan | H₂O₂/SOCl₂ | 92 |

| Diphenyl disulfide | HNO₃/HCl/O₂ (Flow) | 70-81 |

Table 3: Yields for the Synthesis of Dansyl and Tosyl Chloride

| Product | Starting Material | Reagents | Yield (%) | Reference |

| Dansyl Chloride | Dansyl sulfonic acid | POCl₃ | ~75 | [7] |

| Dansyl Chloride | Dansyl sulfonic acid | SOCl₂/PCl₅ | >70 | [8] |

| p-Toluenesulfonyl Chloride | Toluene | Chlorosulfonic acid | 78 | [9] |

Reactivity and Applications of Key Sulfonyl Chloride Reagents

The reactivity of a sulfonyl chloride is influenced by both steric and electronic factors. Electron-withdrawing groups on the R group increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.

Table 4: Qualitative Reactivity Comparison of Common Sulfonylating Agents [1][10]

| Reagent | Abbreviation | Relative Reactivity | Key Features |

| Methanesulfonyl Chloride | MsCl | Very High | Small, highly reactive, excellent leaving group. |

| p-Toluenesulfonyl Chloride | TsCl | High | Good reactivity, crystalline solid, easy to handle. |

| Benzenesulfonyl Chloride | BsCl | High | Similar to TsCl, slightly less sterically hindered. |

| 2,4-Dichlorobenzenesulfonyl Chloride | - | Very High | Enhanced electrophilicity due to electron-withdrawing Cl atoms. |

| Dansyl Chloride | DnsCl | Moderate | Forms highly fluorescent sulfonamides. |

Signaling Pathways and Experimental Workflows

The utility of sulfonyl chlorides in drug development stems from their ability to generate molecules that can interact with and modulate biological pathways. The following diagrams, rendered in DOT language, illustrate key examples.

Bacterial Folic Acid Biosynthesis Pathway and the Action of Sulfonamides

Sulfonamide antibiotics, synthesized from sulfonyl chlorides, act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway. This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor for DNA, RNA, and protein synthesis, thereby halting bacterial growth.

References

- 1. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 2. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]

- 8. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 9. CN1049213C - Process for producing p-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

CAS number and molecular structure of 5-Chlorosulfonyl-2-hydroxybenzoic acid.

This technical guide provides a comprehensive overview of 5-Chlorosulfonyl-2-hydroxybenzoic acid, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification and Properties

This compound, also known as 5-(chlorosulfonyl)salicylic acid, is an aromatic compound containing a carboxylic acid, a hydroxyl group, and a reactive sulfonyl chloride functional group.[1] This combination of functional groups makes it a versatile reagent, particularly in the synthesis of sulfonamide derivatives.[2]

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 5 with a carboxylic acid, a hydroxyl group, and a chlorosulfonyl group, respectively.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties and identifiers for this compound. While extensive experimental data is not publicly available, the following table compiles information from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 17243-13-9 | [3][4] |

| Molecular Formula | C₇H₅ClO₅S | [5][6] |

| Molecular Weight | 236.63 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| SMILES | OC(=O)c1cc(ccc1O)S(Cl)(=O)=O | |

| InChI | 1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Purity (Typical) | ≥97% | [5] |

Note: Experimental values for melting point, boiling point, and pKa are not consistently reported in publicly available literature. Spectroscopic data such as NMR and IR spectra are typically held by commercial suppliers.[7]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of salicylic acid with chlorosulfonic acid.[3]

Synthetic Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from salicylic acid.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, based on literature reports.[3]

Materials:

-

Salicylic acid

-

Chlorosulfonic acid

-

Ice

-

Deionized water

-

Appropriate glassware and personal protective equipment

Procedure:

-

In a fume hood, carefully add salicylic acid to an excess of chlorosulfonic acid in a round-bottom flask equipped with a stirrer and a gas outlet to vent HCl gas. The molar ratio of chlorosulfonic acid to salicylic acid should be approximately 4:1 or higher.

-

Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for approximately 1.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any remaining acid.

-

Dry the product under vacuum to yield this compound. A yield of approximately 65% can be expected.[3]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly sulfonamides, which are a cornerstone of many therapeutic agents.[2]

Role in Sulfonamide Synthesis and Mechanism of Action

This compound serves as a scaffold to introduce the sulfonyl group, which can then be reacted with various amines to form a diverse library of sulfonamides. These sulfonamides have been investigated for their antimicrobial properties.[2] The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.

The diagram below illustrates the role of this compound in the synthesis of sulfonamides and their subsequent biological target.

Caption: Synthesis of sulfonamides and their mechanism of action.

A related compound, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, is utilized in the synthesis of the diuretic agent Xipamide, highlighting the utility of this class of molecules in developing diverse therapeutic agents.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an eye irritant. Due to the presence of the reactive chlorosulfonyl group, it is sensitive to moisture and will react with water to release hydrochloric acid. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds, particularly sulfonamides. Its straightforward synthesis from salicylic acid and the high reactivity of its sulfonyl chloride group make it an important building block for medicinal chemists and researchers in drug discovery. Further exploration of its derivatives will likely continue to yield novel compounds with diverse biological activities.

References

- 1. CAS 17243-13-9: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 17243-13-9 [chemicalbook.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 17243-13-9 CAS Manufactory [m.chemicalbook.com]

- 7. 17243-13-9|5-(Chlorosulfonyl)-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Applications of 5-Chlorosulfonyl-2-hydroxybenzoic acid in bioconjugation techniques.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chlorosulfonyl-2-hydroxybenzoic acid is a versatile heterobifunctional crosslinking reagent with significant potential in the field of bioconjugation. Its utility stems from the presence of two distinct reactive functional groups: a sulfonyl chloride and a carboxylic acid, attached to a stable aromatic ring which also features a hydroxyl group. The sulfonyl chloride group provides a mechanism for covalent attachment to primary amines, such as the ε-amino group of lysine residues on proteins, forming stable sulfonamide bonds. The carboxylic acid and hydroxyl groups offer additional handles for the attachment of a wide array of molecules, including fluorophores, small molecule drugs, or biotin, either before or after conjugation to a biomolecule.

The aromatic core of this compound imparts rigidity to the linker, which can be advantageous in maintaining a defined distance between the conjugated molecules. The hydroxyl group can influence the local environment and solubility of the conjugate. These characteristics make it a valuable tool for a range of applications, including protein labeling for imaging studies, the development of antibody-drug conjugates (ADCs) for targeted therapy, and the immobilization of proteins onto surfaces for diagnostic assays.

The primary applications of this compound in bioconjugation include:

-

Protein Labeling: The sulfonyl chloride moiety reacts readily with lysine residues on proteins under mild basic conditions, allowing for the attachment of various reporter molecules. The carboxylic acid can be pre-functionalized with a fluorescent dye or other tag prior to protein conjugation.

-

Antibody-Drug Conjugate (ADC) Development: This reagent can serve as a linker to attach cytotoxic drugs to monoclonal antibodies. The sulfonyl chloride can be used to conjugate the linker to the antibody, while the carboxylic acid can be coupled to a drug molecule containing a suitable functional group (e.g., an amine or hydroxyl group) through standard amide or ester bond formation chemistry.

-

Surface Immobilization: Proteins can be covalently attached to amine-functionalized surfaces using this compound. The sulfonyl chloride reacts with the surface amines, and the protein can then be coupled to the carboxylic acid of the immobilized linker.

-

Preparation of Bioconjugates with Enhanced Solubility: The presence of the carboxylic acid and hydroxyl groups can contribute to the hydrophilicity of the resulting bioconjugate, potentially improving the solubility and reducing aggregation of the modified protein.

Quantitative Data Summary

| Parameter | Description | Typical Range/Value | Method of Determination |

| Degree of Labeling (DOL) | The average number of linker molecules conjugated per protein molecule. | 1 - 8 | UV-Vis Spectroscopy, Mass Spectrometry (MS) |

| Conjugation Efficiency (%) | The percentage of the initial labeling reagent that is covalently attached to the protein. | 30 - 70% | HPLC, UV-Vis Spectroscopy |

| Protein Recovery (%) | The percentage of protein recovered after the conjugation and purification steps. | > 80% | Protein concentration assay (e.g., BCA, Bradford) |

| Conjugate Stability | The stability of the sulfonamide bond under physiological conditions (pH 7.4, 37°C). | Half-life > 7 days | HPLC, SDS-PAGE, MS |

| Binding Affinity (for ADCs) | The binding affinity of the ADC to its target antigen compared to the unconjugated antibody. | Comparable to native antibody (within 2-fold) | ELISA, Surface Plasmon Resonance (SPR) |

| In Vitro Cytotoxicity (for ADCs) | The concentration of the ADC required to kill 50% of target cancer cells (IC50). | Dependent on payload and target | Cell-based cytotoxicity assays |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Note: These are starting-point protocols and will require optimization for specific proteins and applications.

Protocol 1: General Protein Labeling with this compound

This protocol describes the direct labeling of a protein with this compound. The conjugated linker's carboxylic acid can then be used for subsequent modifications.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound

-

Conjugation Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, SEC)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.

-

If the protein solution contains any amine-containing buffers (e.g., Tris), exchange it into the Conjugation Buffer using dialysis or a desalting column.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted sulfonyl chloride.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the protein conjugate from excess reagent and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Monitor the elution profile by measuring the absorbance at 280 nm.

-

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA).

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate and applying the Beer-Lambert law, or by using mass spectrometry.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a Linker

This protocol outlines a two-step process for creating an ADC. First, the drug is attached to the linker, and then the drug-linker conjugate is attached to the antibody.

Step 1: Synthesis of the Drug-Linker Moiety

-

Amide Bond Formation:

-

Dissolve this compound and an amine-containing drug (1:1 molar ratio) in an anhydrous organic solvent (e.g., DMF).

-

Add a coupling agent such as EDC (1.5 equivalents) and an activator like NHS (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Purify the drug-linker conjugate by column chromatography.

-

Step 2: Conjugation to the Antibody

-

Antibody Preparation:

-

Prepare the antibody in Conjugation Buffer (0.1 M sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 5-10 mg/mL.

-

-

Reagent Preparation:

-

Dissolve the purified drug-linker conjugate in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the drug-linker stock solution to the antibody solution with gentle stirring.

-

Incubate the reaction at room temperature for 2-4 hours.

-

-

Quenching and Purification:

-

Follow the quenching and purification steps as described in Protocol 1.

-

-

Characterization:

-

Characterize the resulting ADC for Drug-to-Antibody Ratio (DAR), purity, and binding affinity to its target antigen.

-

Visualizations

Caption: Reaction of this compound with a protein.

Caption: Workflow for labeling a protein with this compound.

Caption: Logical relationship of this compound as a linker.

Application Notes and Protocols for 5-Chlorosulfonyl-2-hydroxybenzoic acid as a Chemical Probe in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorosulfonyl-2-hydroxybenzoic acid is a reactive chemical compound that holds significant potential as a chemical probe for proteomics research. Its utility lies in the presence of a highly reactive chlorosulfonyl group, which can covalently modify nucleophilic amino acid residues in proteins. This irreversible binding allows for the specific labeling and subsequent identification of proteins, making it a valuable tool for activity-based protein profiling (ABPP) and chemoproteomics studies. These approaches are instrumental in drug discovery and development for target identification, validation, and elucidation of mechanism of action.

The core principle of using this compound as a probe is based on the electrophilic nature of the sulfonyl chloride moiety. This group readily reacts with nucleophilic side chains of amino acids such as lysine, tyrosine, serine, threonine, and histidine under physiological conditions. This covalent modification enables the "tagging" of proteins, which can then be enriched and identified using mass spectrometry-based proteomics workflows. The salicylic acid scaffold of the molecule may also contribute to its binding specificity, potentially targeting proteins that interact with salicylate-like structures.

Principle of the Method

The application of this compound as a chemical probe involves a multi-step process. Initially, the probe is incubated with a complex biological sample, such as cell lysate or intact cells. The chlorosulfonyl group of the probe forms a stable covalent bond with accessible and reactive nucleophilic residues on proteins. Following the labeling reaction, the proteome is typically digested into peptides. Peptides modified by the probe can then be enriched, for example, through methods targeting unique chemical features of the probe if it has been appropriately functionalized (e.g., with a biotin or alkyne tag for affinity purification or click chemistry, respectively). Finally, the enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.

Experimental workflow for proteomic profiling.

Application Notes

Target Identification in Drug Discovery: This probe can be employed to identify the molecular targets of small molecules. By observing changes in the labeling pattern of the proteome in the presence and absence of a drug candidate, one can infer the drug's protein targets.

Enzyme Activity Profiling: The reactivity of the probe with active site residues can be used to profile the activity of certain enzyme classes, such as serine proteases or kinases.[1]

Mapping Protein-Protein Interactions: In combination with cross-linking mass spectrometry, this probe could potentially be used to map protein-protein interaction interfaces by labeling accessible residues upon complex formation.

Covalent Ligand Discovery: The salicylic acid backbone can be modified to incorporate other functionalities, allowing for the generation of a library of probes for covalent ligand screening.

Experimental Protocols

Protocol 1: Protein Labeling in Cell Lysate